molecular formula C7H6ClI B1349886 2-Chloro-6-iodotoluene CAS No. 42048-11-3

2-Chloro-6-iodotoluene

Cat. No. B1349886
CAS RN: 42048-11-3
M. Wt: 252.48 g/mol
InChI Key: OEHHXVIJMCMYGM-UHFFFAOYSA-N
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Description

2-Chloro-6-iodotoluene is a halogenated hydrocarbon123. It has the molecular formula C7H6ClI4. The IUPAC name for this compound is 1-chloro-3-iodo-2-methylbenzene4.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-Chloro-6-iodotoluene. However, it’s worth noting that halogenated hydrocarbons like this are often synthesized through halogenation reactions.



Molecular Structure Analysis

The molecular weight of 2-Chloro-6-iodotoluene is 252.48 g/mol4. The InChI string representation of its structure is InChI=1S/C7H6ClI/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H34. The compound has a complexity of 94.94.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 2-Chloro-6-iodotoluene.



Physical And Chemical Properties Analysis

2-Chloro-6-iodotoluene is a liquid at 20 degrees Celsius5. It has a molecular weight of 252.48 g/mol4. The compound has a computed XLogP3-AA value of 3.64, indicating its lipophilicity. It has no hydrogen bond donor count and no hydrogen bond acceptor count4. The topological polar surface area is 0 Ų4.


Scientific Research Applications

Friedel-Crafts Reactions

2-Chloro-6-iodotoluene is involved in Friedel–Crafts reactions, a type of acylation reaction. Research has shown that acetylation and benzoylation of iodobenzene and its derivatives, including 2-Chloro-6-iodotoluene, can produce various compounds under specific conditions, yielding products like p-iodoacetophenone or p-iodobenzophenone. These findings are significant in synthetic organic chemistry (Gore, Thorburn, & Weyell, 1973).

α-Oxygen Functionalizations

In the domain of organic synthesis, 2-Chloro-6-iodotoluene is used for α-oxygen functionalizations of β-dicarbonyl compounds. This process involves the introduction of various oxygen-containing functionalities, such as tosyloxy and acetoxy, to β-dicarbonyl compounds. The transformations are facilitated by hypervalent iodine(III) species, demonstrating the reagent's utility in diversifying organic molecules (Yu, Tian, & Zhang, 2010).

Photodissociation Dynamics

In the field of physical chemistry, studies on the photodissociation dynamics of 2-iodotoluene have provided insights into the dissociation process of the C-I bond in this molecule. This research contributes to the understanding of fundamental reaction mechanisms in photochemistry (Liu et al., 2016).

Oxidative Intramolecular Coupling

2-Chloro-6-iodotoluene plays a rolein oxidative intramolecular coupling processes, particularly in the synthesis of polycyclic aromatic hydrocarbons. The catalytic activity of hypervalent iodine, generated from 2-Chloro-6-iodotoluene, facilitates the coupling of arene and alkene C-H bonds, leading to the formation of complex hydrocarbons. This process highlights its significance in organic synthesis and the development of new catalytic methods (Zhao, Britt, & Murphy, 2018).

Halogenation Reactions

The compound is also relevant in halogenation reactions. Research in this area has shown that 2-Chloro-6-iodotoluene can be used in the formation of dihalo compounds, which are essential intermediates in various synthetic pathways. This underscores its role in expanding the toolkit for halogenation chemistry (Tao, Tran, & Murphy, 2013).

Selective Iodination of Toluene

A significant application of 2-Chloro-6-iodotoluene is in the selective iodination of toluene to form para-iodotoluene. This process demonstrates the utility of 2-Chloro-6-iodotoluene in facilitating specific chemical transformations, which is crucial in the production of specialized aromatic compounds (Sharma, Deshmukh, & Singh, 1996).

Future Directions

As for future directions, it’s hard to say without specific context. However, given its structure, 2-Chloro-6-iodotoluene could potentially be used as a building block in the synthesis of more complex organic compounds.


Relevant Papers
I couldn’t find any specific papers related to 2-Chloro-6-iodotoluene. However, you might find relevant information in papers discussing halogenated hydrocarbons and their reactions7.


properties

IUPAC Name

1-chloro-3-iodo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClI/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHHXVIJMCMYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373974
Record name 2-Chloro-6-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-iodotoluene

CAS RN

42048-11-3
Record name 2-Chloro-6-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-3-iodo-2-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
D Alberico, JF Paquin, M Lautens - Tetrahedron, 2005 - Elsevier
… Following the general procedure for the cyclization reaction using 2-chloro-6-iodotoluene and 19, 23 was isolated as a brown solid (28.5 mg, 44%) along with a mixture of elimination …
Number of citations: 41 www.sciencedirect.com
AJ QUARFOOT - 1975 - search.proquest.com
… Fractions 2 through 5 (above) of 2-chloro-6-iodotoluene (242.7 g, 0.96 mol) were mixed with 122.0 g (1.92 mol) of copper dust (electrolytic grade) and 30 g of acid-washed and ignited …
Number of citations: 3 search.proquest.com
K Takimiya, Y Shibata, A Ohnishi, Y Aso… - Journal of Materials …, 1995 - pubs.rsc.org
… The resulting Grignard reagent 19 was added to a solution of 2-chloro-6-iodotoluene (17) (129 g, 510 mmol) and bis(tripheny1phosphine)nickel dichloride (2.0 g, 3 mmol) in dry THF (…
Number of citations: 21 pubs.rsc.org
PF JONAS - 1984 - search.proquest.com
… In a round bottom flask containing 226.5 g (0.9 mol) of 2-chloro-6-iodotoluene (XXIIl) was added 113.0 g (1.8 mol) of electrolytic grade copper dust and 28 g of acid washed ignited sand…
Number of citations: 4 search.proquest.com
T Ghosh, D Biswas, S Bhakta - Chemistry–An Asian Journal, 2022 - Wiley Online Library
The use of palladium catalysts in fused ring synthesis has been increasingly noteworthy in recent years in organic synthesis. It has a lot of potential compared to other transition metal …
Number of citations: 4 onlinelibrary.wiley.com
V Narbonne - 2015 - theses.hal.science
La catalyse par les métaux de transition a pris une ampleur considérable depuis quelques décennies et est devenue un outil puissant en chimie organométallique. La réaction de CH …
Number of citations: 4 theses.hal.science

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